molecular formula C10H11NO B1282556 4-Amino-3,4-dihydronaphthalen-1(2H)-one CAS No. 61895-10-1

4-Amino-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1282556
Key on ui cas rn: 61895-10-1
M. Wt: 161.2 g/mol
InChI Key: ZIKUGMFMPBBBDM-UHFFFAOYSA-N
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Patent
US04091018

Procedure details

A mixture of 41.4 g. of crude N-(1,2,3,4-tetrahydro-4-oxo-1-naphthyl)acetamide, 300 ml. of concentrated hydrochloric acid and 250 ml. of water is stirred and heated at reflux overnight. The mixture is decanted, filtered, and the cooled filtrate is extracted with 300 ml. of chloroform. The aqueous solution is evaporated to dryness in vacuo to afford 26.55 g. of the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([NH:12]C(=O)C)[CH2:4][CH2:3]1.Cl>O>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([NH2:12])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(C2=CC=CC=C12)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 41.4 g
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture is decanted
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the cooled filtrate is extracted with 300 ml
CUSTOM
Type
CUSTOM
Details
The aqueous solution is evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 26.55 g

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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